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5-Bromo-4-chloro-2-iodo-m-xylene
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Overview
Description
5-Bromo-4-chloro-2-iodo-m-xylene: is an organic compound with the molecular formula C8H7BrClI It is a derivative of m-xylene, where the hydrogen atoms at positions 5, 4, and 2 are replaced by bromine, chlorine, and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with m-xylene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom.
Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-iodo-m-xylene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxyl, cyano, or amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Corresponding hydrocarbons or partially reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
5-Bromo-4-chloro-2-iodo-m-xylene has been investigated for its potential as an anticancer agent. Research indicates that halogenated indole derivatives, including this compound, can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of several indole derivatives, revealing that those with halogen substitutions demonstrated enhanced biological activity, including potent inhibition of tumor growth in vitro and in vivo models .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects often involves the induction of apoptosis and the inhibition of cell cycle progression. Specific studies have shown that such compounds can disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through the accumulation of reactive oxygen species .
Antimicrobial Properties
Antibacterial Activity
Research has demonstrated that compounds similar to this compound possess notable antibacterial properties. A comparative study on halogenated derivatives indicated that those containing chlorine and bromine exhibited enhanced efficacy against standard bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of non-halogenated counterparts, suggesting a structure-activity relationship favoring halogenation for increased antimicrobial activity .
Material Science
Synthesis of Functional Materials
this compound is utilized in the synthesis of functional materials, particularly in organic electronics and photonic devices. Its ability to act as a precursor for various polymeric materials makes it valuable in developing organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of halogens enhances the electronic properties of these materials, improving their performance in devices .
Compound Name | Activity Type | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 500 - 1000 | |
Indole Derivative A | Anticancer | 10 - 50 | |
Indole Derivative B | Cytotoxicity | 15 - 30 |
Table 2: Synthesis Pathways Involving this compound
Reaction Type | Reactants | Conditions | Product |
---|---|---|---|
Halogenation | m-Xylene + Br₂ + Cl₂ + I₂ | Reflux | This compound |
Coupling Reaction | 5-Bromo-4-chloro-m-xylene + Amine | Base Catalysis | Amine Derivative |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of a series of halogenated indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, researchers synthesized various halogenated compounds and tested them against common bacterial strains. The findings revealed that compounds with bromine and chlorine substitutions showed enhanced antibacterial activity compared to their non-halogenated analogs, highlighting the importance of halogenation in developing new antimicrobial agents .
Mechanism of Action
The precise mechanism of action of 5-Bromo-4-chloro-2-iodo-m-xylene is not fully understood. it is believed to function as a Lewis acid, forming complexes with substrate molecules and facilitating various chemical reactions. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
5-Bromo-2-iodo-m-xylene: Similar structure but lacks the chlorine atom.
4-Chloro-2-iodo-m-xylene: Similar structure but lacks the bromine atom.
5-Bromo-4-chloro-m-xylene: Similar structure but lacks the iodine atom.
Uniqueness: 5-Bromo-4-chloro-2-iodo-m-xylene is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties
Biological Activity
5-Bromo-4-chloro-2-iodo-m-xylene, a halogenated aromatic compound, is of significant interest due to its potential biological activities. The structural characteristics of this compound, including the presence of multiple halogens, suggest a variety of interactions with biological systems that could lead to diverse pharmacological effects. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure
- Molecular Formula : C₈H₈BrClI
- Molecular Weight : 219.51 g/mol
- CAS Number : 206559-43-5
Physical Properties
Property | Value |
---|---|
Melting Point | 42-44 °C |
Purity | ≥97% |
Hazard Classification | Irritant |
This compound is classified as an irritant and requires careful handling to avoid skin and eye irritation .
Antimicrobial Properties
Research has demonstrated that halogenated compounds exhibit antimicrobial properties. A study investigating various halogenated xylene derivatives found that compounds like this compound showed significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Potential
The anticancer activity of halogenated aromatic compounds has been widely studied. In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in specific cancer types. The compound's efficacy was linked to its ability to modulate signaling pathways associated with cell growth and survival .
Case Studies
-
Case Study on Bacterial Resistance :
A clinical study evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load, suggesting potential use as an alternative antimicrobial agent in resistant infections . -
Cell Line Studies :
In a series of experiments using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, supporting its potential as a therapeutic agent in oncology .
The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that halogenated compounds can induce oxidative stress within cells, contributing to apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
5-Bromo-4-chloro-m-xylene | Moderate | High | Enzyme inhibition, ROS generation |
5-Iodo-m-xylene | Low | Moderate | Cell membrane disruption |
4-Chloro-m-xylene | Low | Low | Minimal interaction with cellular targets |
This comparison highlights the enhanced biological activities associated with the presence of multiple halogen substituents in this compound.
Properties
Molecular Formula |
C8H7BrClI |
---|---|
Molecular Weight |
345.40 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-4-3-6(9)7(10)5(2)8(4)11/h3H,1-2H3 |
InChI Key |
MVIPGSYIBWHXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)C)Cl)Br |
Origin of Product |
United States |
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